Tert-butyl 4-amino-1-ethyl-1h-pyrazole-3-carboxylate
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Overview
Description
Tert-butyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, an amino group, and an ethyl group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with tert-butyl 4-nitro-1-ethyl-1H-pyrazole-3-carboxylate.
Reduction: The nitro group is reduced to an amino group using palladium on activated carbon (Pd/C) as a catalyst in the presence of hydrogen gas.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form hydrazine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and nitroso compounds.
Scientific Research Applications
Tert-butyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl pyrazole-4-carboxylate: Similar in structure but lacks the tert-butyl and amino groups.
1H-Pyrazole-4-carboxaldehyde: Contains an aldehyde group instead of the carboxylate group.
N-Methylpyrazole-4-carboxamide: Contains a carboxamide group instead of the carboxylate group.
Uniqueness
Tert-butyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is unique due to the presence of the tert-butyl and amino groups, which confer distinct chemical properties and reactivity. These groups enhance its potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl 4-amino-1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-5-13-6-7(11)8(12-13)9(14)15-10(2,3)4/h6H,5,11H2,1-4H3 |
InChI Key |
HPKMQNSYKVODMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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